Adenosine 3' -

Adenosine 3'

Catalog Number: EVT-15260622
CAS Number:
Molecular Formula: C14H23N6O9P
Molecular Weight: 450.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Adenosine 3' can be derived from adenosine through phosphorylation processes. It is often found in biological systems where it participates in cellular signaling and metabolic pathways. The compound is also synthesized in laboratory settings for research and therapeutic applications.

Classification

Adenosine 3' is classified as:

  • Kingdom: Organic compounds
  • Super Class: Nucleosides, nucleotides, and analogues
  • Class: Purine nucleotides
  • Sub Class: Purine ribonucleotides
Synthesis Analysis

Methods

Adenosine 3' can be synthesized through several methods, including:

  1. Chemical Synthesis: Utilizing phosphoramidite chemistry to add phosphate groups to adenosine.
  2. Enzymatic Synthesis: Using specific kinases that catalyze the transfer of phosphate groups from ATP (adenosine triphosphate) to adenosine.

Technical Details

  • Phosphorylation Reaction: The reaction typically involves adenosine and a phosphate donor such as ATP or inorganic phosphate under controlled pH and temperature conditions.
  • Yield Optimization: Adjustments in enzyme concentrations and reaction time can significantly affect the yield of adenosine 3'.
Molecular Structure Analysis

Structure

The molecular structure of adenosine 3' includes:

  • A ribose sugar with hydroxyl groups at the 2', 3', and 5' positions.
  • Two phosphate groups attached at the 3' and 5' hydroxyl positions.

Data

  • Molecular Formula: C10H13N5O4P2
  • Molecular Weight: Approximately 327.2 g/mol.
  • Structural Representation: The structure can be represented using SMILES notation as NC1=NC=NC2=C1N=CN2[C@@H]1O[C@H](COP(O)(O)=O)[C@@H](OP(O)(O)=O)[C@H]1O.
Chemical Reactions Analysis

Reactions

Adenosine 3' participates in various biochemical reactions, including:

  1. Phosphorylation Reactions: Acts as a substrate for sulfotransferases, converting it into other active forms like phosphoadenosine phosphosulfate.
  2. Dephosphorylation Reactions: Can be hydrolyzed to adenosine monophosphate (AMP) through the action of phosphatases.

Technical Details

  • The conversion reactions often involve specific enzymes that facilitate the transfer or removal of phosphate groups, playing crucial roles in metabolic pathways.
Mechanism of Action

Process

Adenosine 3' functions primarily as a signaling molecule in cellular processes. It interacts with various receptors, influencing intracellular signaling pathways such as cyclic adenosine monophosphate levels.

Data

  • Adenosine receptors (A1, A2A, A2B, A3) are G-protein-coupled receptors that mediate the effects of adenosine and its derivatives on cellular functions, including vasodilation and neurotransmitter release.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

  • Exhibits properties typical of nucleotides, such as reactivity with nucleophiles due to its phosphate groups.
  • Can participate in redox reactions and complexation with metal ions.
Applications

Scientific Uses

Adenosine 3' has numerous applications in scientific research:

  1. Cell Signaling Studies: Used to investigate cellular responses mediated by adenosine receptors.
  2. Metabolic Pathway Analysis: Serves as a substrate for studying enzymatic reactions involving nucleotide metabolism.
  3. Therapeutic Research: Investigated for potential roles in drug development targeting cardiovascular diseases and cancer therapies due to its regulatory functions in cellular processes.
Introduction to Adenosine 3' Receptor (A3AR) in Cellular Signaling

Role of Adenosine in Extracellular Signaling and Homeostasis

Adenosine serves as a critical extracellular signaling molecule released during metabolic stress, hypoxia, or tissue injury, where its concentrations rise from nanomolar (physiological) to micromolar (pathophysiological) levels [1] [6]. This purine nucleoside functions as a "retaliatory metabolite," modulating cellular responses through four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. Among these, the A3 adenosine receptor (A3AR) uniquely couples to both Gi and Gq proteins, enabling dual regulation of key signaling pathways. Upon activation, A3AR inhibits adenylyl cyclase via Gi proteins, reducing intracellular cAMP and protein kinase A (PKA) activity. Concurrently, it stimulates phospholipase C (PLC) through Gq proteins, triggering inositol trisphosphate (IP3)-mediated calcium release and diacylglycerol (DAG)-dependent protein kinase C (PKC) activation [4] [10]. This dual coupling allows A3AR to govern processes including:

  • Immunomodulation: Suppression of TNF-α release in macrophages via NF-κB inhibition [4] [9].
  • Cardioprotection: Activation of ERK1/2 and PI3K/Akt pathways during ischemia-reperfusion injury [10] [19].
  • Transcriptional Regulation: Modulation of Wnt/β-catenin signaling through glycogen synthase kinase-3β (GSK-3β) [6].A3AR’s expression is dynamically regulated by tissue microenvironmental factors. For example, hypoxia downregulates equilibrative nucleoside transporter 1 (ENT1), increasing extracellular adenosine that preferentially activates highly sensitive A3AR (EC₅₀ ~1.5 nM) [6] [9].

Table 1: Key Signaling Pathways Regulated by A3AR

PathwayDownstream EffectorsBiological Outcome
Gi/AC/cAMP↓ cAMP, ↓ PKA, ↑ GSK-3βAnti-proliferative effects in cancer cells
Gq/PLC/PKC↑ IP₃, ↑ Ca²⁺, ↑ PKC-δNeutrophil chemotaxis regulation
MAPK Activation↑ ERK1/2, ↑ p38, ↑ JNKCardioprotection during ischemia
PI3K/Akt↑ Akt, ↓ FoxO transcriptionCell survival and metabolic adaptation

Evolutionary Conservation and Phylogenetic Analysis of A3AR Across Species

The A3AR gene (ADORA3) exhibits significant evolutionary divergence across vertebrates, impacting ligand specificity and therapeutic targeting. Cloned in 1993, human A3AR shares 85% sequence homology with sheep but only 74% with rats, explaining species-specific pharmacological responses [1] [7] [10]. Key structural features include:

  • Transmembrane Domains: Seven α-helical segments with extracellular N-termini and intracellular C-termini harboring phosphorylation sites for desensitization [4] [10].
  • Ligand-Binding Pocket: Cryo-EM studies reveal distinct agonist-binding mechanisms. For example, the tRNA-derived modified nucleoside N⁶-isopentenyladenosine (i6A) selectively activates A3AR via interactions with transmembrane residues 3.36 and 6.55, a binding mode absent in A1/A2A receptors [2].
  • Splice Variants: Rats express two splice variants of uncertain significance, while humans exhibit isoforms differing in C-terminal length (isoform A: 318 aa; isoform B: 265 aa) [1] [5].

Table 2: Cross-Species Comparison of A3AR Properties

SpeciesAmino AcidsHomology vs. HumanUnique LigandsExpression Hotspots
Human318100%Namodenoson, m⁶ATestes, lung, liver, immune cells
Sheep32685%Not characterizedLung, pineal gland
Rat32074%MRS1523 (antagonist)Testes, mast cells
Mouse33277%Cl-IB-MECA (agonist)Granulocytes, spleen

Functional differences are clinically relevant:

  • Rodent vs. Human Agonism: IB-MECA shows 50-fold higher affinity for human A3AR than rat receptors, complicating translational models [7] [10].
  • Immune Cell Regulation: Mouse A3AR activation inhibits neutrophil superoxide production, whereas human A3AR potentiates chemotaxis in an autocrine loop involving CD39/CD73-derived adenosine [7] [9].

A3AR as a Predictive Biomarker in Pathophysiological States

A3AR is overexpressed in inflammatory and neoplastic tissues compared to healthy counterparts, positioning it as a theromarker (therapeutic biomarker). Its expression correlates with disease progression and treatment responsiveness:

  • Cancer Biomarker:
  • In glioblastoma, A3AR mRNA levels increase 5-fold versus normal brain tissue (p<10⁻⁴) [4] [6].
  • Peripheral blood cells from colorectal cancer patients show 2.8-fold higher A3AR expression, normalizing post-resection [6].Mechanistically, A3AR activation exerts dual effects:
  • Pro-Apoptotic: High-dose agonists (e.g., Cl-IB-MECA) induce caspase-3 activation in melanoma via PKC-δ [6].
  • Cyto-Protective: Low-dose agonists promote Wnt pathway suppression in hepatocellular carcinoma [6] [8].

Table 3: A3AR Dysregulation in Human Pathologies

DiseaseExpression ChangeClinical UtilityKey Mechanisms
Rheumatoid Arthritis↑ 3.5-fold in PBMCsPredicts response to CF101 (IB-MECA) therapy↓ NF-κB, ↓ TNF-α, ↑ IL-10
Psoriasis↑ in skin lesionsCorrelates with PASI score reductionInhibition of keratinocyte proliferation
Hepatocellular Carcinoma↑ 8-fold in tumorsPhase III trial biomarker for namodenoson↓ Cyclin D1, ↑ p53 phosphorylation
Asthma↑ in lung epitheliumPredicts bronchoconstriction severityMast cell stabilization, ↓ histamine
  • Inflammation and Ischemia:
  • LPS-induced lung injury upregulates A3AR transcription 4.2-fold, and agonist (Cl-IB-MECA) pretreatment reduces neutrophil infiltration by 68% in wild-type mice but not A3AR⁻/⁻ mice [9].
  • In myocardial infarction, A3AR agonism limits infarct size by 40–60% via ERK1/2-dependent suppression of mitochondrial permeability transition pores [10].

  • Epigenetic Regulation:The A3AR 3’-untranslated region (UTR) is targeted by microRNA-206 in ulcerative colitis, causing mRNA downregulation and impaired mucosal repair. AntagomiR-206 restores A3AR expression and goblet cell differentiation [4] [6].

Compound Catalog: A3AR-Targeting Agents

Properties

Product Name

Adenosine 3'

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

Molecular Formula

C14H23N6O9P

Molecular Weight

450.34 g/mol

InChI

InChI=1S/C10H12N5O6P.C4H11NO3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;5-4(1-6,2-7)3-8/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);6-8H,1-3,5H2

InChI Key

CLDDYJFNXTUHIN-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O

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